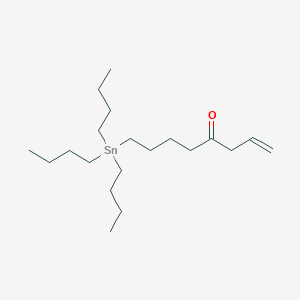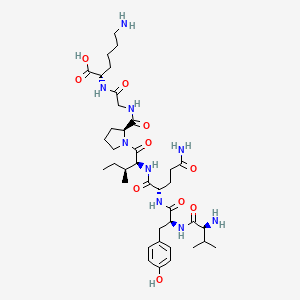
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine is a polypeptide composed of a sequence of amino acids. This compound is known for its biological activity and is often used in various scientific research applications. It is a part of a larger family of peptides that play crucial roles in biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural biological processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
Applications De Recherche Scientifique
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine can be compared to other similar peptides, such as:
Semaglutide: A peptide used for the treatment of type 2 diabetes, which acts as an agonist of glucagon-like peptide-1 (GLP-1) receptors.
Liraglutide: Another GLP-1 receptor agonist used in diabetes treatment.
These peptides share structural similarities but differ in their specific amino acid sequences and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Propriétés
Numéro CAS |
874886-76-7 |
|---|---|
Formule moléculaire |
C38H61N9O10 |
Poids moléculaire |
803.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H61N9O10/c1-5-22(4)32(37(55)47-18-8-10-28(47)35(53)42-20-30(50)43-26(38(56)57)9-6-7-17-39)46-33(51)25(15-16-29(40)49)44-34(52)27(45-36(54)31(41)21(2)3)19-23-11-13-24(48)14-12-23/h11-14,21-22,25-28,31-32,48H,5-10,15-20,39,41H2,1-4H3,(H2,40,49)(H,42,53)(H,43,50)(H,44,52)(H,45,54)(H,46,51)(H,56,57)/t22-,25-,26-,27-,28-,31-,32-/m0/s1 |
Clé InChI |
RGBNJBMQECNQSS-AXKWYGNBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


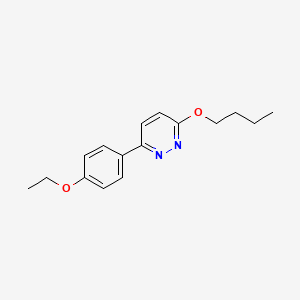
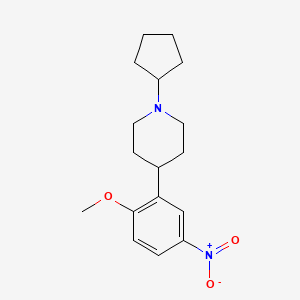
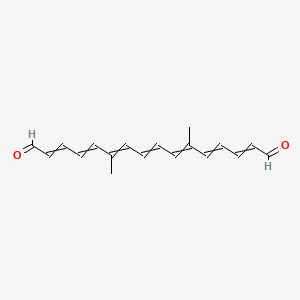

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
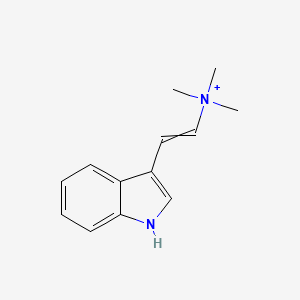
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
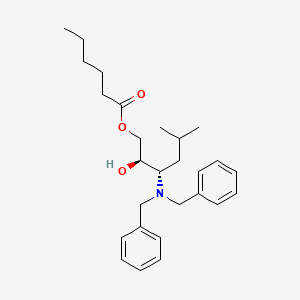
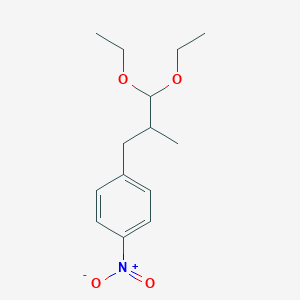
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)


